![molecular formula C17H24N2O4S B5231880 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine, also known as PSC-833, is a synthetic compound that belongs to the family of cyclosporine analogs. It has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, particularly in the context of multidrug resistance (MDR). In
Mécanisme D'action
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine exerts its pharmacological effects by inhibiting the activity of P-glycoprotein, a transmembrane protein that functions as an efflux pump for a wide range of chemotherapeutic drugs. P-glycoprotein is overexpressed in MDR cancer cells, allowing them to pump out chemotherapeutic drugs and reducing their effectiveness. By inhibiting P-glycoprotein, 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine can sensitize MDR cancer cells to chemotherapy and improve treatment outcomes.
Biochemical and Physiological Effects
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has been shown to have a number of biochemical and physiological effects. In addition to inhibiting P-glycoprotein, it has been shown to modulate the activity of a number of other transporters, including multidrug resistance-associated protein 1 (MRP1) and breast cancer resistance protein (BCRP). It has also been shown to have anti-inflammatory effects, potentially contributing to its therapeutic efficacy in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has a number of advantages and limitations for lab experiments. One advantage is its ability to sensitize MDR cancer cells to chemotherapy, potentially improving treatment outcomes. However, it can also have off-target effects on other transporters, potentially leading to unwanted side effects. Additionally, its low solubility in water can make it difficult to work with in lab experiments.
Orientations Futures
There are a number of future directions for the study of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine. One area of interest is the development of more potent and selective inhibitors of P-glycoprotein, potentially improving the efficacy and reducing the side effects of this class of drugs. Another area of interest is the development of combination therapies that target multiple transporters, potentially overcoming the problem of MDR in cancer treatment. Finally, there is interest in exploring the potential of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine as a therapeutic agent in other diseases, such as inflammatory bowel disease and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine involves the reaction of 4-methylmorpholine with piperidine-4-carbonyl chloride followed by the reaction of the resulting intermediate with 3-(4-sulfonylphenyl)propanoic acid. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has been extensively studied for its potential as a therapeutic agent in the treatment of cancer, particularly in the context of multidrug resistance. MDR is a major challenge in cancer treatment, as it allows cancer cells to become resistant to multiple chemotherapeutic drugs, leading to treatment failure. 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine has been shown to inhibit the activity of P-glycoprotein, a protein that is overexpressed in MDR cancer cells and is responsible for pumping chemotherapeutic drugs out of the cells, thereby reducing their effectiveness. By inhibiting P-glycoprotein, 4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine can sensitize MDR cancer cells to chemotherapy, potentially improving treatment outcomes.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-14-5-7-18(8-6-14)17(20)15-3-2-4-16(13-15)24(21,22)19-9-11-23-12-10-19/h2-4,13-14H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGDOHRSGKLOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[3-(morpholin-4-ylsulfonyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

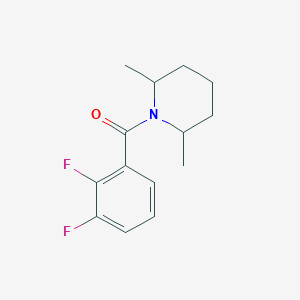
![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5231811.png)
![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)
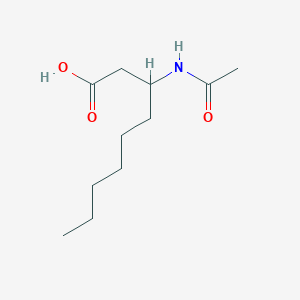
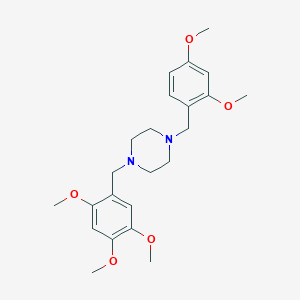
![6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5231834.png)
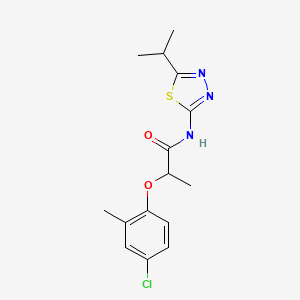
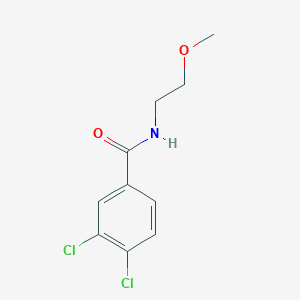
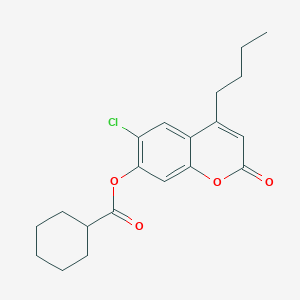
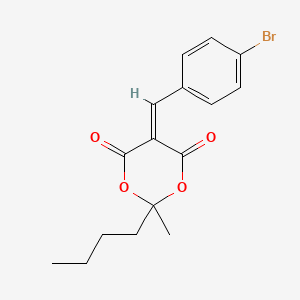
![N'-[1-(3-methoxyphenyl)ethylidene]-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5231868.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)
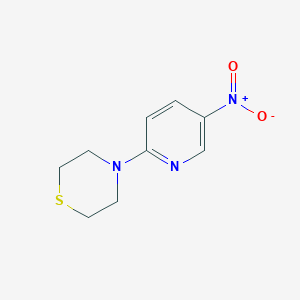
![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)